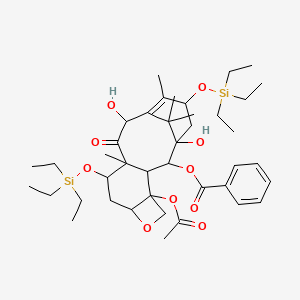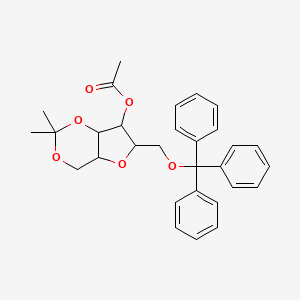
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a complex organic compound with the molecular formula C30H32O6 and a molecular weight of 488.57 g/mol . It is primarily used in the field of biomedicine and proteomics research . This compound is known for its role in managing various ailments, including diabetes and cancer, by regulating blood glucose levels.
Méthodes De Préparation
The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves multiple steps. The synthetic route typically includes the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions often require the use of solvents like ethanol and specific temperature controls. For instance, the compound is stored at 4°C and has a melting point of 123-125°C .
Analyse Des Réactions Chimiques
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves its interaction with specific molecular targets and pathways. In the context of diabetes management, the compound exerts its effects by modulating the activity of enzymes involved in glucose metabolism. This regulation helps maintain optimal blood glucose levels. The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in glycemic control is well-documented.
Comparaison Avec Des Composés Similaires
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol can be compared with other similar compounds, such as:
1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol: This compound has a similar structure but differs in the number and position of acetyl and methyl groups.
2,3,4-Tri-O-acetyl-1,5-anhydro-6-O-methyl-D-glucitol: This compound also shares a similar backbone but has different acetylation patterns.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and biological activities .
Propriétés
Formule moléculaire |
C30H32O6 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3 |
Clé InChI |
SOENFNIYAKGMHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
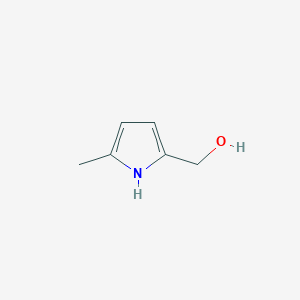
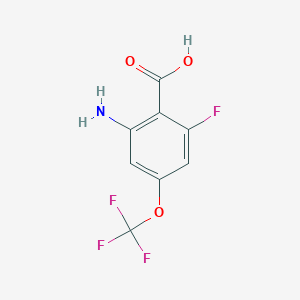
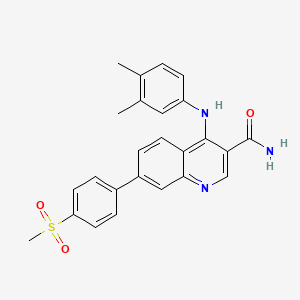
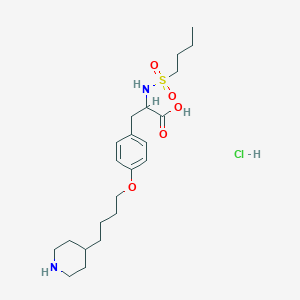
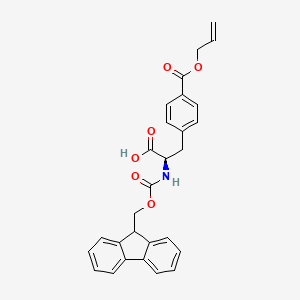

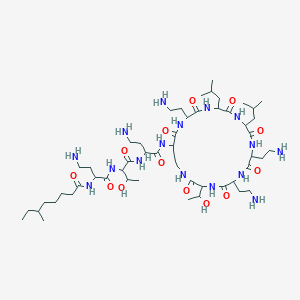
![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
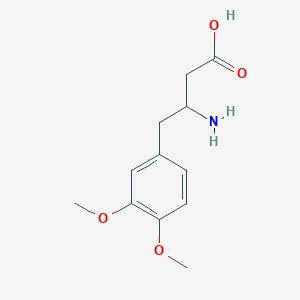
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
